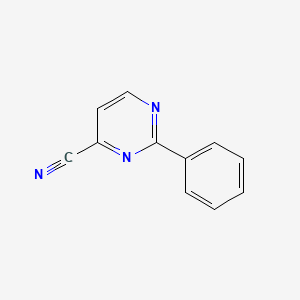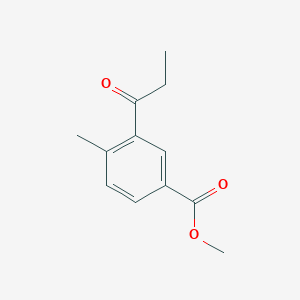
3,3,5-Trimethylazepane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,5-Trimethylazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylazepane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3,5-trimethylcyclohexanone with ammonia or an amine, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. The use of automated reactors and purification systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3,3,5-Trimethylazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted azepane derivatives.
科学研究应用
3,3,5-Trimethylazepane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitrogen-containing heterocycles with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3,3,5-Trimethylazepane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the azepane ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.
相似化合物的比较
Similar Compounds
3,3,5-Trimethylcyclohexanone: A precursor in the synthesis of 3,3,5-Trimethylazepane hydrochloride.
3,3,5-Trimethylcyclohexanol: Another related compound with different functional groups.
Azepane: The parent compound of the azepane class, lacking the methyl substitutions.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups on the azepane ring can affect its steric and electronic properties, making it distinct from other azepane derivatives.
属性
分子式 |
C9H20ClN |
|---|---|
分子量 |
177.71 g/mol |
IUPAC 名称 |
3,3,5-trimethylazepane;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-8-4-5-10-7-9(2,3)6-8;/h8,10H,4-7H2,1-3H3;1H |
InChI 键 |
UOHGIYZHVCGVJW-UHFFFAOYSA-N |
规范 SMILES |
CC1CCNCC(C1)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


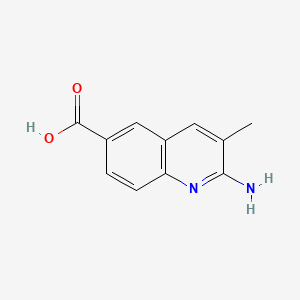
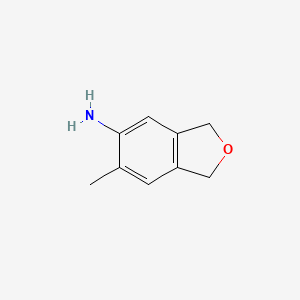
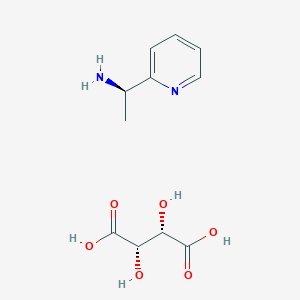
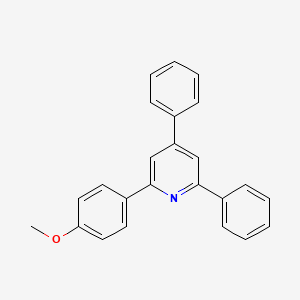
![2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11765764.png)
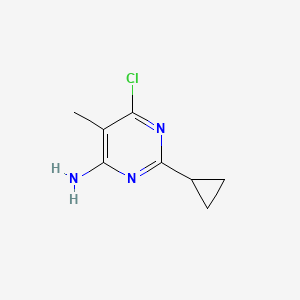

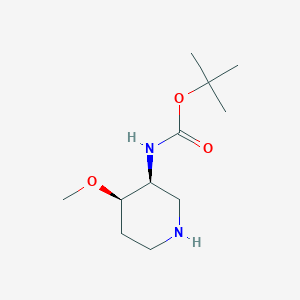
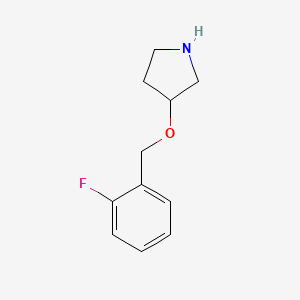
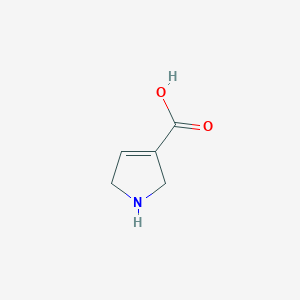
![4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B11765808.png)
![2-(Ethylthio)-1H-benzo[d]imidazol-5-amine](/img/structure/B11765811.png)
